2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide
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Overview
Description
2,4-D or 2-(2,4-dichlorophenoxy)acetic acid is a common herbicide used in agriculture . It’s structurally and functionally analogous to the natural auxin IAA .
Chemical Reactions Analysis
One study showed that 2,4-D could be intercalated into hydrotalcite nanosheets, which could control the release of the herbicide .Physical and Chemical Properties Analysis
2,4-D has a low volatility and a melting point of 138.68°C. It’s moderately soluble in unbuffered water, but its solubility increases up to 26.5 g/l in pH 10 buffered water. It’s readily soluble in a number of organic solvents .Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known plant growth regulator and herbicide . 2,4-D acts as a synthetic auxin, a type of plant hormone .
Mode of Action
As a synthetic auxin, 2,4-D mimics the action of natural auxins, which regulate various aspects of plant growth and development . When absorbed by the plant, it induces uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death
Pharmacokinetics
Its water solubility is 829mg/l at 25 ºc , suggesting it could be absorbed and distributed in aqueous environments
Result of Action
The compound likely induces uncontrolled growth in plants, leading to their eventual death . This makes it potentially useful as a herbicide.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c1-12-8-13(2)10-16(9-12)24-7-6-22-19(23)14(3)25-18-5-4-15(20)11-17(18)21/h4-5,8-11,14H,6-7H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMHEJRKCIDXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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